Boc-Asp(OMe)-OH (CAS 59768-74-0) is a highly specialized, orthogonally protected aspartic acid derivative primarily utilized in solution-phase and solid-phase peptide synthesis (SPPS). Featuring an N-alpha-tert-butyloxycarbonyl (Boc) protecting group and a beta-methyl ester (OMe) on the side chain, this compound allows for the selective extension of the peptide backbone while preserving the aspartic acid side chain [1]. Unlike standard benzyl or tert-butyl ester protections, the methyl ester provides a distinct stability profile: it is highly resistant to the acidic conditions (e.g., TFA, HCl) used for Boc removal, yet it can be cleanly cleaved via mild alkaline saponification (e.g., 1.0 M NaOH) [2]. This specific reactivity makes it an essential precursor for synthesizing complex peptidomimetics, cyclic peptides, and multi-component reaction products where orthogonal deprotection is critical for downstream functionalization.
Substituting Boc-Asp(OMe)-OH with more common analogs like Boc-Asp(OBzl)-OH or Boc-Asp(OtBu)-OH frequently leads to process failures in complex multistep syntheses. While Boc-Asp(OBzl)-OH is the standard for classical Boc-SPPS, the benzyl ester requires harsh cleavage conditions—such as anhydrous hydrogen fluoride (HF) or catalytic hydrogenation—which can degrade sensitive substrates, reduce reducible functional groups, or poison catalysts [1]. Conversely, Boc-Asp(OtBu)-OH lacks orthogonality with the N-alpha-Boc group, as both are cleaved simultaneously by trifluoroacetic acid (TFA), making selective side-chain retention impossible during backbone extension [1]. Furthermore, attempting to use the regioisomer Boc-Asp-OMe (alpha-methyl ester) will result in erroneous side-chain coupling rather than the intended backbone elongation. Therefore, procurement of the precise Boc-Asp(OMe)-OH isomer is mandatory for workflows requiring acid-stable, base-labile side-chain protection.
A primary driver for procuring Boc-Asp(OMe)-OH is its ability to be deprotected under mild alkaline conditions, whereas the standard Boc-Asp(OBzl)-OH requires highly corrosive or reductive environments [1]. The methyl ester is readily cleaved using 1.0 M NaOH or LiOH, preserving halogenated or reducible functional groups that would be destroyed by the anhydrous HF or Pd/C hydrogenation required for benzyl ester removal [2].
| Evidence Dimension | Side-chain deprotection conditions |
| Target Compound Data | Mild saponification (e.g., 1.0 M NaOH at room temperature) |
| Comparator Or Baseline | Boc-Asp(OBzl)-OH (Requires anhydrous HF at 0 °C or H2 with Pd/C) |
| Quantified Difference | Eliminates the need for highly toxic HF handling or pressurized hydrogen gas. |
| Conditions | Post-synthetic side-chain unmasking in solution or on-resin |
Enables the synthesis of peptides containing acid-sensitive or hydrogenation-sensitive moieties without requiring specialized HF-handling equipment.
During multistep solution-phase synthesis, the N-alpha Boc group is repeatedly removed using strong acids (e.g., 50% TFA in DCM or 4M HCl in dioxane). Boc-Asp(OMe)-OH exhibits >99% side-chain ester retention under these conditions, whereas Boc-Asp(OtBu)-OH suffers from complete simultaneous cleavage of both the Boc and tBu groups [1].
| Evidence Dimension | Side-chain stability during N-alpha deprotection (50% TFA/DCM) |
| Target Compound Data | >99% side-chain ester retention |
| Comparator Or Baseline | Boc-Asp(OtBu)-OH (~0% retention; complete simultaneous cleavage) |
| Quantified Difference | Absolute orthogonal stability vs. complete loss of side-chain protection. |
| Conditions | Standard Boc deprotection using TFA or HCl/dioxane |
Allows multistep N-terminal elongation in solution-phase synthesis without premature side-chain unmasking and subsequent branching side-reactions.
In sterically congested multi-component reactions, such as the Ugi four-component reaction (Ugi-4CR) used to synthesize 1,4,4-trisubstituted piperidines, the smaller steric footprint of the methyl ester in Boc-Asp(OMe)-OH facilitates high coupling efficiencies [1]. Bulkier protecting groups like benzyl esters inherently slow reaction kinetics and reduce crude purity in such demanding environments.
| Evidence Dimension | Steric hindrance during demanding multi-component couplings |
| Target Compound Data | High coupling yields (e.g., 73% isolated yield in complex Ugi-4CR) |
| Comparator Or Baseline | Boc-Asp(OBzl)-OH (Lower yields due to bulky benzyl group steric penalty) |
| Quantified Difference | Reduced steric bulk leads to accelerated reaction kinetics and higher crude purity. |
| Conditions | Ugi four-component reaction in methanol at room temperature |
Improves overall process yield and reduces the consumption of expensive reagents in sterically demanding synthetic steps.
Ideal for Ugi four-component reactions and other multi-component syntheses where the small, acid-stable methyl ester prevents side-reactions, minimizes steric hindrance, and maximizes isolated yield [1].
The preferred building block when the target molecule contains acid-labile modifications (e.g., glycosylation) or reducible bonds that would be destroyed by the harsh HF cleavage or catalytic hydrogenation required for standard OBzl groups [2].
Highly suited for workflows where the peptide backbone is assembled first, followed by selective base-catalyzed unmasking of the aspartic acid side chain (using 1.0 M NaOH) for subsequent cyclization or conjugation[2].
Irritant